N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide
Description
N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide is a chemical compound with a unique structure that includes a fluorophenyl group, a cyclopropyl ring, and a morpholine carboxamide moiety
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-10-3-1-2-9(6-10)11-7-12(11)17-14(18)13-8-19-5-4-16-13/h1-3,6,11-13,16H,4-5,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKKJZSVMFUPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NC2CC2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and fluorophenyl intermediates. These intermediates are then coupled with morpholine and carboxamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the fluorophenyl group, often using nucleophilic reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(3-fluorophenyl)cyclopropyl]morpholine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(3-chlorophenyl)cyclopropyl]morpholine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N-[2-(3-bromophenyl)cyclopropyl]morpholine-3-carboxamide: This compound features a bromine atom in place of the fluorine atom.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
